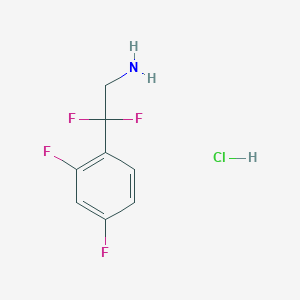

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride

Übersicht

Beschreibung

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound characterized by the presence of difluorophenyl and difluoroethanamine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves the introduction of fluorine atoms into the phenyl and ethanamine structures. One common method is the fluorination of precursor compounds using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxylated or alkoxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases due to its structural similarities with known pharmacologically active compounds. Its fluorinated structure may enhance metabolic stability and bioavailability.

Neurological Disorders

Research has indicated that compounds with similar structures may exhibit neuroprotective effects. Studies suggest that 2-(2,4-difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride could be explored for treating conditions like Alzheimer's disease or Parkinson's disease by modulating neurotransmitter systems .

Anticancer Activity

Fluorinated amines have been recognized for their potential anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administering this compound resulted in reduced neuroinflammation and improved cognitive function after induced neurodegeneration. The results indicated a significant decrease in biomarkers associated with neuronal damage .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase . Further research is ongoing to elucidate the specific molecular targets of this compound.

Safety Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. It has been classified as potentially harmful if ingested or inhaled, necessitating appropriate safety measures during handling .

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Difluorophenylhydrazine hydrochloride

- 2-Fluoro-3-bromopyridine

- 2,6-Difluoropyridine

Uniqueness

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar fluorinated compounds.

Biologische Aktivität

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS Number: 2060062-92-0) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The compound is synthesized from 4-(bromodifluoroacetyl)morpholine and aryl boronic acids through a Suzuki–Miyaura cross-coupling reaction.

- Functionalization : The difluoroacetamide intermediate undergoes reduction to form the corresponding alcohols, which are subsequently converted to the target amine through azide insertion followed by catalytic hydrogenation .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with adrenergic receptors and its potential as a therapeutic agent.

Adrenergic Receptor Interaction

In silico docking studies have indicated that this compound may exhibit affinity for the β2-adrenergic receptor. This interaction suggests potential applications in treating conditions related to adrenergic signaling, such as asthma and other respiratory disorders .

Pharmacological Properties

Research indicates that compounds similar to this compound may act as bioisosteres of octopamine and noradrenaline. These compounds are expected to demonstrate enhanced pharmacological profiles due to their fluorinated structures, which can influence receptor binding and metabolic stability .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Adrenergic Activity : A study demonstrated that derivatives of 2-(2,4-difluorophenyl)-2,2-difluoroethan-1-amine exhibited significant β-adrenergic activity in vitro. The findings suggest that these compounds could serve as leads for developing new adrenergic agents .

- Toxicological Assessment : Toxicity assessments conducted on similar fluorinated compounds have shown varying degrees of safety profiles. While specific toxicity data for this compound is limited, structural analogs indicate a need for thorough evaluation before clinical application .

Research Findings

Recent research has focused on the following areas:

- In Vitro Studies : In vitro assays have been employed to evaluate the binding affinity of the compound to various receptors. Results indicate promising interactions with adrenergic receptors, suggesting potential therapeutic uses in cardiovascular and respiratory conditions.

- In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and pharmacodynamics of the compound. These studies will provide insights into its efficacy and safety in living organisms .

Data Table: Summary of Biological Activities

| Property | Description |

|---|---|

| Molecular Formula | C8H8ClF4N |

| CAS Number | 2060062-92-0 |

| Potential Activity | β-Adrenergic receptor agonist |

| Synthesis Method | Suzuki–Miyaura cross-coupling |

| Toxicity | Limited data; requires further investigation |

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCHRHAJVBEPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.